REACTION_CXSMILES
|
[Se](=O)=O.[OH2:4].[CH3:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][C:10]([O:20][CH3:21])=[C:11]([O:18][CH3:19])[C:12]=2[O:16][CH3:17])[N:7]=1>O1CCOCC1>[CH3:17][O:16][C:12]1[C:11]([O:18][CH3:19])=[C:10]([O:20][CH3:21])[CH:9]=[C:8]2[C:13]=1[CH:14]=[CH:15][C:6]([CH:5]=[O:4])=[N:7]2
|
Name
|
|
Quantity
|
980 mg
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC(=C(C(=C2C=C1)OC)OC)OC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 105° C.
|
Type
|
CUSTOM
|
Details
|
to room temperature
|
Type
|
FILTRATION
|
Details
|
selenium dioxide was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel (ethyl acetate:hexane=1:4)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C=CC(=NC2=CC(=C1OC)OC)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |